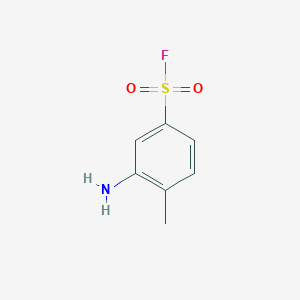

3-amino-4-methylbenzene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4-methylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfanilides . It is a derivative of toluene and contains a sulfonyl fluoride functional group .

Synthesis Analysis

Sulfonyl fluorides have a century of history behind them, with the first sulfonyl fluoride being synthesized by treating toluene with fluorosulfonic acid in 1921 . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis

The molecular formula of this compound is C7H8FNO2S . Unfortunately, the exact structure could not be found in the search results.Chemical Reactions Analysis

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have unique reactivity with a range of nucleophiles and can label multiple nucleophilic amino acid residues . This makes these reagents popular in both chemical biology and medicinal chemistry applications .Scientific Research Applications

3-amino-4-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including organic fluorides, organic sulfonates, and organic sulfones. It is also used in the synthesis of peptides and proteins. In addition, this compound is used as a reagent in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs.

Mechanism of Action

Target of Action

Sulfonyl fluorides are known to interact with context-specific amino acids or proteins for diverse applications .

Mode of Action

Generally, sulfonyl fluorides, due to their relatively low reactivity toward nucleophilic substitution and exclusive heterolytic property, are privileged motifs in the selective covalent interaction with amino acids or proteins .

Biochemical Pathways

Sulfonyl fluorides are known to interact with active-site amino acid residues, potentially affecting the pathways these proteins are involved in .

Result of Action

Sulfonyl fluorides are known to react with active site amino acids to inactivate enzymes, potentially leading to the development of protease inhibitors .

Advantages and Limitations for Lab Experiments

The use of 3-amino-4-methylbenzene-1-sulfonyl fluoride in laboratory experiments has several advantages. It is a highly reactive compound, which allows for rapid reaction times. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. It is a highly toxic compound and must be handled with care. In addition, it is volatile and can easily evaporate, making it difficult to store and transport.

Future Directions

There are several potential future directions for the use of 3-amino-4-methylbenzene-1-sulfonyl fluoride. One potential direction is the development of new synthetic methods for the synthesis of organic compounds. In addition, this compound could be used in the synthesis of new biologically active compounds, such as antibiotics and anti-cancer drugs. Finally, this compound could be used in the development of new analytical techniques for the detection and quantification of biomolecules.

Synthesis Methods

3-amino-4-methylbenzene-1-sulfonyl fluoride is typically synthesized through a reaction between 3-amino-4-methylbenzene-1-sulfonyl chloride and anhydrous hydrofluoric acid. This reaction results in the formation of the desired compound, this compound. The reaction is typically conducted at room temperature and the reaction time is typically short. The reaction is reversible, and the product can be isolated by the addition of an alkali such as sodium hydroxide or potassium hydroxide to the reaction mixture.

Safety and Hazards

properties

IUPAC Name |

3-amino-4-methylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDFYZFNDARUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

328-86-9 |

Source

|

| Record name | 3-AMINO-4-METHYLBENZENESULFONYL FLUORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B6597805.png)